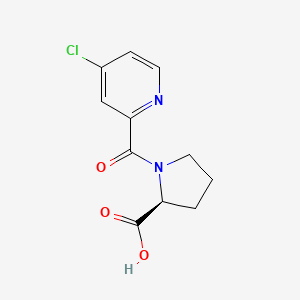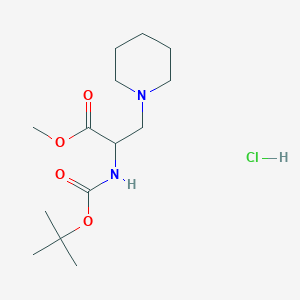
2-Tert-butoxycarbonylamino-3-piperidin-1-YL-propionic acid methyl ester; hydrochloride
Vue d'ensemble
Description
“2-Tert-butoxycarbonylamino-3-piperidin-1-YL-propionic acid methyl ester; hydrochloride” is a chemical compound with the CAS Number 1290967-89-3 . It is used for research purposes.
Molecular Structure Analysis
The molecular formula of this compound is C14H27ClN2O4 . The structure includes a piperidine ring, which is a common feature in many bioactive compounds.Applications De Recherche Scientifique
Chemical Modification and Application Potential
Xylan Derivatives
The study by Petzold-Welcke et al. (2014) on xylan derivatives explores the chemical modification of xylan into biopolymer ethers and esters, showing the potential for creating materials with specific properties. This involves reactions with various acids and activating agents under conditions that could be relevant for synthesizing compounds similar to the one . Such xylan esters have applications in drug delivery and as antimicrobial agents (Petzold-Welcke, K., Schwikal, K., Daus, S., & Heinze, T., 2014).
Fatty Acid Esters
Gao et al. (2019) review the formation, toxicity, and analysis of fatty acid esters of 3-monochloropropane-1,2-diol (3-MCPD esters), highlighting the importance of understanding the behavior and impact of esters in various environments. Though focused on food safety, this review indicates the broader context of ester application and safety considerations (Gao, B., Li, Y., Huang, G., & Yu, L., 2019).
Parabens in Aquatic Environments
Haman et al. (2015) review parabens, esters of para-hydroxybenzoic acid, used as preservatives in various products. While focusing on their occurrence, fate, and behavior in aquatic environments, this study provides insights into the environmental behavior of esters, which could be analogous to the environmental fate of the compound (Haman, C., Dauchy, X., Rosin, C., & Munoz, J., 2015).
Selective Epoxidation of Vegetable Oils
Danov et al. (2017) discuss the selective epoxidation of vegetable oils and their derivatives, including unsaturated fatty acids and fatty acid methyl esters. The review emphasizes the development of new catalytic systems for epoxidation, which could relate to methods for modifying or synthesizing compounds like the one (Danov, S., Kazantsev, O., Esipovich, A. L., Belousov, A., Rogozhin, A. E., & Kanakov, E., 2017).
Propriétés
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-piperidin-1-ylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4.ClH/c1-14(2,3)20-13(18)15-11(12(17)19-4)10-16-8-6-5-7-9-16;/h11H,5-10H2,1-4H3,(H,15,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSLJVUXSGJOKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN1CCCCC1)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butoxycarbonylamino-3-piperidin-1-YL-propionic acid methyl ester; hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



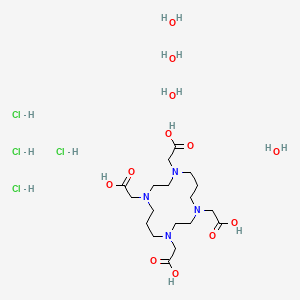

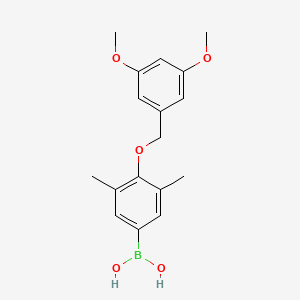
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate](/img/structure/B1398492.png)
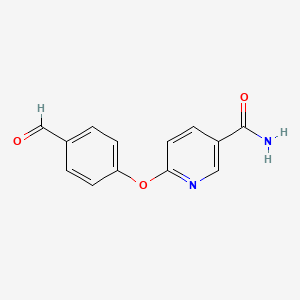
![N-[(4-Methylphenyl)sulfonyl]-N-phenylalanine](/img/structure/B1398495.png)
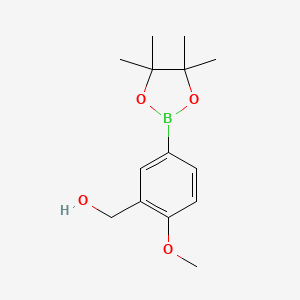

![5'-[(3-{[(4-Tert-Butylphenyl)carbamoyl]amino}propyl)(Propan-2-Yl)amino]-5'-Deoxyadenosine](/img/structure/B1398500.png)
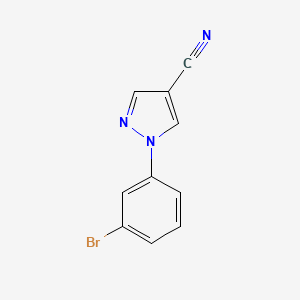
![2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B1398503.png)
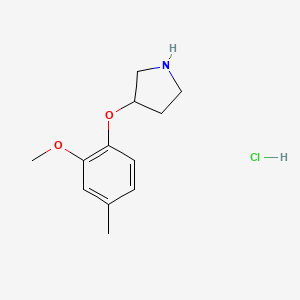
![Tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B1398508.png)
